Molecular Weight Differential: Target Compound vs. 4-Methyl-Unsubstituted Analog
The 4-methyl substituent on the thiazole ring introduces a measurable increase in molecular weight (14.03 Da) relative to the unsubstituted analog 4-(1,3-thiazol-2-yl)oxan-4-amine. This mass difference is critical for LC-MS identity confirmation during synthesis and purity assessment [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 198.29 |
| Comparator Or Baseline | 4-(1,3-Thiazol-2-yl)oxan-4-amine (CAS 1250166-85-8): 184.26 |
| Quantified Difference | +14.03 g/mol (Δ 7.6%) |
| Conditions | Calculated from molecular formula: C9H14N2OS vs. C8H12N2OS |
Why This Matters
A 14 Da mass difference is unambiguously resolvable by standard LC-MS instrumentation, enabling definitive identity confirmation of the target compound in reaction monitoring and purity verification workflows.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 514352, 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/514352 View Source
